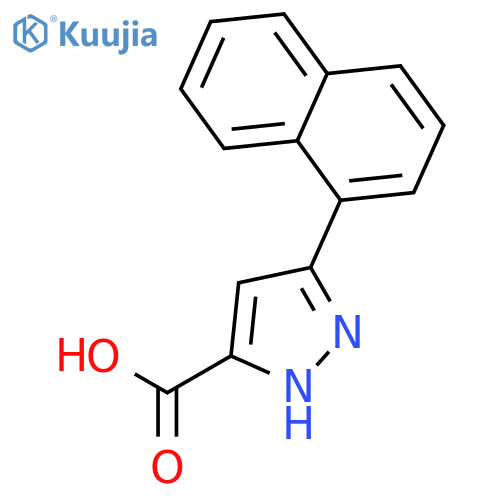

Cas no 1029104-45-7 (3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid)

1029104-45-7 structure

商品名:3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid

CAS番号:1029104-45-7

MF:C14H10N2O2

メガワット:238.241403102875

MDL:MFCD05170119

CID:1133888

PubChem ID:2771807

3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-naphthalen-1-yl-1h-pyrazole-5-carboxylic Acid

- 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid

- F1967-0146

- 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid

- AC1MCKIH

- CTK7J0816

- MolPort-007-981-684

- 3-naphthylpyrazole-5-carboxylic acid

- BBL007230

- SBB080969

- STL141065

- 5-Naphthalen-1-yl-1H-pyrazole-3-carboxylic acid

- 3-(1-Naphthyl)-1{H}-pyrazole-5-carboxylic acid

- 5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylic acid

- BS-9832

- AKOS005254253

- 5-Naphthalen-1-yl-1H-pyrazole-3-carboxylic acid, AldrichCPR

- 3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid

- 1029104-45-7

- DTXSID70378102

- AKOS000275867

- EN300-236314

- MFCD05170119

- DB-058883

-

- MDL: MFCD05170119

- インチ: InChI=1S/C14H10N2O2/c17-14(18)13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18)

- InChIKey: SVTCQQLUAZIZIW-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)O

計算された属性

- せいみつぶんしりょう: 238.074228g/mol

- どういたいしつりょう: 238.074228g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 66Ų

- ぶんしりょう: 238.24g/mol

3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR01767-1g |

5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid |

1029104-45-7 | 1g |

£452.00 | 2023-09-01 | ||

| Life Chemicals | F1967-0146-0.5g |

3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid |

1029104-45-7 | 95%+ | 0.5g |

$150.0 | 2023-09-06 | |

| Life Chemicals | F1967-0146-1g |

3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid |

1029104-45-7 | 95%+ | 1g |

$246.0 | 2023-09-06 | |

| TRC | B529968-250mg |

3-(1-Naphthyl)-1{H}-pyrazole-5-carboxylic Acid |

1029104-45-7 | 250mg |

$ 295.00 | 2022-06-07 | ||

| abcr | AB233849-1 g |

5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid |

1029104-45-7 | 1g |

€467.00 | 2023-04-27 | ||

| abcr | AB233849-25g |

5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid; . |

1029104-45-7 | 25g |

€1361.60 | 2025-02-21 | ||

| A2B Chem LLC | AE13296-20mg |

5-NAPHTHALEN-1-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID |

1029104-45-7 | 95 | 20mg |

$205.00 | 2024-01-05 | |

| A2B Chem LLC | AE13296-50mg |

5-NAPHTHALEN-1-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID |

1029104-45-7 | 95 | 50mg |

$252.00 | 2024-01-05 | |

| A2B Chem LLC | AE13296-10mg |

5-NAPHTHALEN-1-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID |

1029104-45-7 | 95 | 10mg |

$182.00 | 2024-01-05 | |

| Life Chemicals | F1967-0146-0.25g |

3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid |

1029104-45-7 | 95%+ | 0.25g |

$90.0 | 2023-09-06 |

3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

1029104-45-7 (3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid) 関連製品

- 1134-49-2(5-phenyl-1h-pyrazole-3-carboxylic acid)

- 5071-61-4(3-Phenyl-1H-pyrazole-5-carboxylic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2039-76-1(3-Acetylphenanthrene)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1029104-45-7)3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):164.0